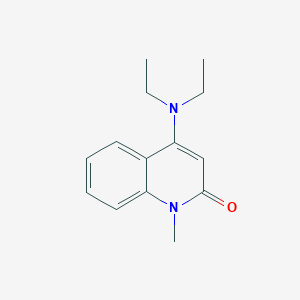

4-(Diethylamino)-1-methylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Diethylamino)-1-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The diethylamino and methyl groups attached to the quinoline core enhance its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-1-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (98%). This method involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters are crucial in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reduction.

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-(Diethylamino)-1-methylquinolin-2(1H)-one has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological membranes and proteins. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Dimethylaminopyridine: A derivative of pyridine with similar basicity and nucleophilic properties.

4-(Diethylamino)benzaldehyde: Used in the preparation of various derivatives for research purposes.

Uniqueness: 4-(Diethylamino)-1-methylquinolin-2(1H)-one is unique due to its specific quinoline core structure combined with the diethylamino and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Diethylamino)-1-methylquinolin-2(1H)-one, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article examines its pharmacological properties, including anticancer, antimicrobial, and antimalarial effects, along with synthesis methods and case studies highlighting its efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N2O |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

1. Anticancer Activity

Research indicates that compounds derived from quinoline structures exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives of this compound demonstrated potent activity against human colorectal adenocarcinoma (Caco-2) and breast cancer (MCF-7) cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific signaling pathways.

- Case Study: In vitro assays showed that this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, suggesting higher efficacy in targeting cancer cells .

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

- Research Findings: A comparative study revealed that the compound's activity was superior to traditional antibiotics in certain strains, suggesting a novel mechanism of action that warrants further investigation .

3. Antimalarial Activity

The antimalarial potential of quinoline derivatives is well-documented, with this compound showing promising results against Plasmodium falciparum. Its mechanism involves interference with heme polymerization, leading to the accumulation of toxic heme in the parasite.

- Research Findings: In vitro studies indicated that this compound had a low nanomolar IC50 against both chloroquine-sensitive and resistant strains of P. falciparum, outperforming existing antimalarial drugs .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Apoptosis Induction: The compound activates intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition: It inhibits enzymes critical for bacterial cell wall synthesis and malaria parasite metabolism.

- Signal Modulation: The compound modulates signaling pathways involved in cell growth and survival.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials: Appropriate substituted anilines and 2-chloroacetyl derivatives.

- Reaction Conditions: The reaction is carried out under reflux conditions in organic solvents such as ethanol or acetonitrile with catalysts like triethylamine.

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

4-(diethylamino)-1-methylquinolin-2-one |

InChI |

InChI=1S/C14H18N2O/c1-4-16(5-2)13-10-14(17)15(3)12-9-7-6-8-11(12)13/h6-10H,4-5H2,1-3H3 |

InChI Key |

LFDUPAORBBQZDM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=O)N(C2=CC=CC=C21)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.